molecular formula C12H14ClF2N3 B12224012 N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12224012
M. Wt: 273.71 g/mol
InChI Key: NEYGWEYSGSCXHY-UHFFFAOYSA-N
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Description

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C11H12ClF2N3. It is known for its unique structure, which includes a pyrazole ring substituted with a benzyl group, a difluoromethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with difluoromethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine
  • N-benzyl-1-(difluoromethyl)-1H-pyrazol-4-amine

Uniqueness

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10;/h2-6,8,12,15H,7H2,1H3;1H

InChI Key

NEYGWEYSGSCXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F.Cl

Origin of Product

United States

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